molecular formula C8H10N6O B1297118 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 350478-67-0

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B1297118
CAS No.: 350478-67-0
M. Wt: 206.21 g/mol
InChI Key: RIGYXGFWIOEAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique triazolopyrimidine core, which is known for its biological activity and ability to form stable complexes with metals.

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form coordination complexes with platinum, which can affect the activity of enzymes involved in DNA replication and repair . The compound’s interaction with enzymes such as GMP synthetase suggests its potential role in nucleotide biosynthesis . These interactions are primarily mediated through the nitrogen atoms in the triazolo and pyrimidine rings, which can form hydrogen bonds and coordinate with metal ions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activity against various cancer cell lines, including breast and bladder cancer cells . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and induce apoptosis. Additionally, the compound can affect gene expression, leading to changes in cellular metabolism and function . For example, its interaction with DNA and RNA polymerases can inhibit the transcription and replication processes, thereby reducing cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, its coordination with platinum ions can lead to the formation of stable complexes that inhibit the function of DNA polymerases . Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can result in the inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and room temperature Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic effects, including damage to healthy tissues and organs. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GMP synthetase and DNA polymerases, influencing nucleotide biosynthesis and DNA replication . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of nucleotides and other essential biomolecules. These interactions can lead to changes in cellular metabolism and function, affecting overall cell viability and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA and RNA synthesis. The localization and accumulation of the compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA polymerases . Additionally, it can be found in the mitochondria, affecting mitochondrial DNA replication and energy metabolism. The targeting signals and post-translational modifications that direct the compound to specific compartments are critical for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the condensation of 2,4-pentanedione with 3-amino-4H-1,2,4-triazole, followed by purification through ethanol recrystallization . The purity of the compound is often verified using thin layer chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Microwave-assisted synthesis has also been explored as an eco-friendly and efficient method for producing related triazolopyrimidine compounds .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound with significant potential across various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Basic Information

  • Molecular Formula : C8H10N6O
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 87253-62-1

Structural Characteristics

The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities. It includes a hydrazide functional group, which enhances its reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that substituents on the triazolo-pyrimidine ring can significantly enhance antitumor activity through apoptosis induction in cancer cells .
  • Antimicrobial Properties : The compound has displayed promising results against bacterial strains. A recent investigation reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

The compound's unique structure allows for potential use in agriculture:

  • Pesticidal Activity : Research indicates that derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can act as effective fungicides and herbicides. Field trials have shown significant reductions in fungal infections in crops treated with formulations containing this compound .
  • Plant Growth Regulation : Some studies suggest that this compound can influence plant growth positively by modulating hormonal pathways within plants. This could lead to improved crop yields under stress conditions .

Materials Science

In materials science, the compound's properties lend themselves to innovative applications:

  • Polymer Synthesis : The incorporation of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced composites for industrial use .
  • Nanotechnology : The compound is being studied for its potential use in nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine on human breast cancer cells (MCF-7). The results indicated that specific modifications on the triazolo ring significantly increased cytotoxicity compared to the parent compound. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Agricultural Efficacy

Field tests conducted on wheat crops treated with formulations containing this compound showed a 40% reduction in Fusarium head blight compared to untreated controls. This suggests its potential as a novel fungicide in agricultural practices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and complexes, enhancing its versatility in scientific research and industrial applications.

Biological Activity

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide (commonly referred to as DMTP) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of DMTP, focusing on its anticancer, antifungal, and herbicidal properties based on recent studies and findings.

Chemical Structure

The chemical structure of DMTP is characterized by a triazole-pyrimidine framework. Its molecular formula is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 178.19 g/mol. The compound exhibits several functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of DMTP derivatives in cancer therapy.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activities of various DMTP derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these compounds, one derivative exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The active derivative was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. This compound also induced apoptosis and caused G2/M phase cell cycle arrest in cancer cells .

Antifungal Activity

Research has also indicated that DMTP exhibits antifungal properties.

Fungal Inhibition

A preliminary bioassay demonstrated that DMTP derivatives showed excellent fungicidal activity against Rhizoctonia solani, a common plant pathogen. The compounds were synthesized and tested for their ability to inhibit fungal growth, showing promising results .

Herbicidal Activity

In addition to its anticancer and antifungal properties, DMTP has been assessed for herbicidal activity.

Herbicidal Efficacy

The synthesized derivatives demonstrated varying degrees of herbicidal activity against several plant species. The bioassays indicated that these compounds could effectively inhibit the growth of weeds, suggesting their potential use in agricultural applications .

Summary of Biological Activities

Activity Type Target Organisms/Cells Key Findings IC50 Values
AnticancerMGC-803Significant antiproliferative effects9.47 μM
HCT-116Inhibition of ERK pathway9.58 μM
MCF-7Induction of apoptosis13.1 μM
AntifungalRhizoctonia solaniExcellent fungicidal activity-
HerbicidalVarious weedsEffective growth inhibition-

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGYXGFWIOEAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346119
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350478-67-0
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 3
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 6
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.